2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the piperazine ring and the pyrazolo[1,5-a]pyrimidine core makes this compound a significant candidate for various pharmacological studies.
Mechanism of Action
Mode of action
Similar compounds have been shown to inhibit ache activity, affecting normal nerve pulse transmission .
Biochemical pathways
Compounds with similar structures have been found to affect pathways involving reactive oxygen species (ros) and free radicals .
Result of action
Similar compounds have been found to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting 4-chlorophenylhydrazine with an appropriate diketone under acidic conditions.
Introduction of the piperazine ring: The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with piperazine in the presence of a suitable base.
Attachment of the ethanol group: Finally, the compound is treated with ethylene oxide or a similar reagent to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrimidine core or the piperazine ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity.
Indole derivatives: Possess diverse biological activities, including antiviral and anticancer properties.
Benzothiazole derivatives: Used in medicinal chemistry for their anti-inflammatory and analgesic effects.
Uniqueness
2-[4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol is unique due to its specific combination of the pyrazolo[1,5-a]pyrimidine core and the piperazine ring, which imparts distinct biological activities and potential therapeutic applications not commonly found in other similar compounds.
Properties
IUPAC Name |
2-[4-[3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O/c1-18-24(20-7-9-21(26)10-8-20)25-27-22(19-5-3-2-4-6-19)17-23(31(25)28-18)30-13-11-29(12-14-30)15-16-32/h2-10,17,32H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABXBSJGAAZODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N5CCN(CC5)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.